2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol
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Overview
Description
2-{[(3-Chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol is a chemical compound known for its unique structure and properties It is a Schiff base, which is a compound containing a functional group that is a nitrogen analog of an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and 3-chloro-4-methoxyaniline . The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The imine group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
2-{[(3-Chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(3-Chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol involves its interaction with various molecular targets. The imine group can form coordination complexes with metal ions, which can influence biological pathways. Additionally, the phenolic group can participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-Chloro-4-methylphenyl)imino]methyl}-4-methylphenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-{[(3-Chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Its combination of a chloro and methoxy group, along with the imine and phenol functionalities, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H14ClNO2 |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)iminomethyl]-4-methylphenol |
InChI |
InChI=1S/C15H14ClNO2/c1-10-3-5-14(18)11(7-10)9-17-12-4-6-15(19-2)13(16)8-12/h3-9,18H,1-2H3 |
InChI Key |
OTUYOQDJJLMVAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NC2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
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